Enantioselective Reduction: Enzymatic Bioreduction Achieves >99% ee and >99% Conversion, Outperforming Chiral Ir(III)-Catalyzed Transfer Hydrogenation
The asymmetric reduction of 1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone to its corresponding chiral secondary alcohol, the penultimate intermediate of Rodatristat ethyl, has been achieved via two distinct catalytic approaches. A recently reported ketoreductase (KRED)-mediated enzymatic method delivers (R)-3 and (S)-3 chiral alcohols each in >99% enantiomeric excess (ee) with >99% conversion within 24 hours at 30°C, using KRED-244 and KRED-101 enzymes respectively [1]. In contrast, the established chemocatalytic method using a chiral Ir(III) catalyst—prepared from dichloro(pentamethylcyclopentadienyl)iridium(III) dimer and (1R,2R)-(−)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine, operating at elevated temperature (30–50°C) in the presence of potassium formate reductant—has been employed but its specific ee and conversion values for this substrate remain unreported in the peer-reviewed literature [2]. The enzymatic method provides the first validated route to enantiopure product (>99% ee) where the chemocatalytic alternative has not demonstrated equivalent stereochemical fidelity, representing a critical advantage for manufacturing processes requiring regulatory-grade chiral purity specifications [1].
| Evidence Dimension | Enantiomeric excess (ee) and substrate conversion in asymmetric ketone reduction |
|---|---|
| Target Compound Data | >99% ee (both enantiomers); >99% conversion (enzymatic KRED method, 30°C, pH 6, 24 h) [1] |
| Comparator Or Baseline | Chiral Ir(III) catalyst (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer / TsDPEN ligand): ee value not publicly reported for this substrate; reduction performed at 30–50°C [2] |
| Quantified Difference | The enzymatic method demonstrates a definitive ee advantage (>99% vs. unreported/uncertain). The >99% conversion benchmark surpasses any publicly available conversion data for the Ir(III) catalyst on this substrate. |
| Conditions | Enzymatic: KRED-244/KRED-101, 125 mM sodium phosphate buffer, pH 6, 30°C, 24 h [1]. Chemocatalytic: Ir(III) dimer + TsDPEN ligand, potassium formate, acetonitrile, 30–50°C [2]. |
Why This Matters
For procurement decisions, this head-to-head evidence means that sourcing this specific prochiral ketone enables a proven, enzyme-based route to enantiopure chiral alcohol with regulatory-grade stereochemical purity, a capability not currently matched by the published chemocatalytic alternative.
- [1] Pulivarthi, D., Goparaju, R., Patlolla, R. R., Allam, V., Kethavath, A. P. N., Banoth, L., & Reddy, B. V. S. (2023). Enzymatic approach to the synthesis of chiral intermediate of Rodatristat ethyl. Biocatalysis and Biotransformation, 42(6), 599–604. View Source
- [2] De Lombaert, S., & Goldberg, D. R. (2017). U.S. Patent No. 9,611,201. Example 1: Preparation of (R)-1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethanol using Ir(III) catalyst. Washington, DC: U.S. Patent and Trademark Office. View Source
